3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[methyl(pentyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWXRULMHQZBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587383 | |
| Record name | N-Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625120-81-2 | |
| Record name | N-Methyl-N-pentyl-β-alanine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625120-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methyl(pentyl)amino)propanoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625120812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7FT72BUU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism Overview
The Michael addition pathway involves two sequential steps:
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Michael addition of n-amylamine to acrylate esters to form 3-(pentylamino)propanoate intermediates.
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Eschweiler-Clarke methylation using formaldehyde and formic acid to introduce the N-methyl group, followed by hydrochloric acid hydrolysis to yield the final hydrochloride salt.
This method, patented in CN103396332A, emphasizes cost-effective starting materials and scalability for industrial production.
Michael Addition of n-Amylamine to Acrylates
In a 20 L reactor, n-amylamine (2 L) reacts with ethyl acrylate (3.5 L) at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of n-amylamine spots. Post-reaction workup involves:
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pH adjustment : Dilute HCl acidifies the mixture to pH 3–4 to separate the organic phase.
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Extraction : Ethyl acetate (3 × 3 L) extracts the product, followed by washing with saturated brine and drying over anhydrous Na₂SO₄.
Key Variables :
Eschweiler-Clarke Methylation and Hydrolysis
The 3-(pentylamino)propanoate intermediate undergoes methylation with formaldehyde (2–10 kg) and formic acid (2.5–10 kg) at room temperature or under reflux. TLC confirms reaction completion before hydrochloric acid (6 M, 10 L) reflux hydrolyzes the ester to the carboxylic acid.
Optimized Conditions :
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Formaldehyde ratio : 1–2 times the ester weight ensures complete methylation.
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Hydrolysis duration : 9–10 hours under reflux achieves >99% purity.
Yield Data :
| Acrylate Used | Methylation Conditions | Yield (%) |
|---|---|---|
| Ethyl acrylate | Room temperature | 88 |
| Methyl acrylate | Reflux | 87 |
| Benzyl acrylate | Reflux | 86 |
Huisgen Cycloaddition and Alkylation Route
Synthetic Pathway
CN101139298A discloses an alternative method involving:
N-Methylpentylamine Synthesis
n-Amylamine reacts with benzaldehyde in toluene under dehydration, followed by methyl sulfate alkylation. NaOH or K₂CO₃ facilitates the reaction, yielding N-methylpentylamine with >90% efficiency.
Huisgen Cycloaddition
The Huisgen reaction between N-methylpentylamine and 3-chloropropanoate esters proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C. Alkali additives (e.g., K₂CO₃) neutralize HCl byproducts, driving the reaction to completion.
Limitations :
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Steric hindrance : Bulky esters (e.g., benzyl) reduce reaction rates.
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Side reactions : Over-alkylation may occur without precise stoichiometry.
Comparative Analysis of Methods
Efficiency and Scalability
Cost and Material Availability
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Michael addition : Low-cost acrylates (e.g., ethyl acrylate: $50/kg) and simple workup reduce expenses.
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Huisgen route : Benzaldehyde and dimethyl sulfate increase raw material costs by ~30%.
Emerging Techniques and Modifications
Deuterated Derivatives
The deuterated analog, 3-(N-methyl-N-pentyl-amino)propionic acid-d₃ hydrochloride (PubChem CID 57369164), is synthesized using deuterated formaldehyde (CD₂O) in the Eschweiler-Clarke step. This method retains the core pathway but requires anhydrous conditions to prevent deuterium loss.
Chemical Reactions Analysis
3-(Methyl(pentyl)amino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methyl(pentyl)amino)propanoic acid hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of ibandronate sodium, it plays a crucial role in inhibiting bone resorption by binding to hydroxyapatite in bone and inhibiting osteoclast activity . This action helps in the treatment of bone diseases by preventing bone loss and promoting bone density .
Biological Activity
3-(Methyl(pentyl)amino)propanoic acid hydrochloride, also known as 3-(N-methyl-N-pentyl)amino propionic acid hydrochloride, is a compound with potential therapeutic applications due to its unique structural properties. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClNO and features a propanoic acid backbone substituted with a methyl and pentyl group on the nitrogen atom. This structure contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 195.72 g/mol |
| Solubility | Soluble in water |
| pH | 3-4 (aqueous solution) |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Myosin ATPase Activity : Preliminary studies suggest that this compound may inhibit muscle myosin ATPases, which are crucial for muscle contraction and relaxation. This inhibition could be beneficial in treating conditions characterized by excessive muscle tone or spasticity .
- Modulation of Neurotransmission : The compound may affect neurotransmitter release and action potentials in skeletal muscle, potentially providing a mechanism for muscle relaxation without affecting overall neurotransmission .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilic nature. This property enhances its bioavailability when administered orally or intravenously.
Key pharmacokinetic parameters include:
- Absorption : Rapid absorption following administration.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Renal excretion as metabolites.
Biological Activity
Research findings indicate that this compound exhibits various biological activities:
- Antiviral Properties : Some studies have suggested that compounds with similar structures demonstrate antiviral effects, potentially inhibiting viral replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that this compound can protect neurons from oxidative stress, which is pivotal in neurodegenerative diseases .
Case Studies
Several studies have investigated the pharmacological effects and therapeutic potential of this compound:
- Study on Muscle Relaxation : A study demonstrated that the compound effectively reduced muscle tone in animal models without significantly affecting neurotransmitter release, indicating its potential as a treatment for spasticity .
- In Vitro Studies : In vitro assays revealed that the compound inhibited myosin ATPase activity at micromolar concentrations, highlighting its potential as a therapeutic agent for muscle-related disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Hydrophobicity and Bioavailability
Pharmacological Relevance
- The target compound’s role is primarily non-therapeutic, serving as a quality control marker rather than an active pharmaceutical ingredient (API) .
Analytical Data and Stability
- Thermal Stability: Hydrochloride salts of β-amino acids generally exhibit higher melting points (>150°C) and stability under ambient storage compared to free bases .
- Chromatographic Behavior : The target compound elutes earlier in reverse-phase HPLC than aryl-substituted analogues due to its lower polarity, as observed in ibandronate sodium impurity profiling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Methyl(pentyl)amino)propanoic acid hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid are synthesized via reaction of 3-chloropropanoic acid with 2-(methylamino)ethanol under basic aqueous or ethanol conditions . For this compound, substituting 2-(methylamino)ethanol with pentylamine derivatives and optimizing pH (e.g., 8–10) and temperature (50–70°C) may enhance yield. Post-synthesis, acidification with HCl precipitates the hydrochloride salt. Purity can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C): Compare peak integrals to expected proton counts (e.g., methyl groups at δ 1.2–1.5 ppm, pentyl chain protons at δ 1.2–1.7 ppm).
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and assess purity (>98% by area under the curve).
- Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., C: ~48%, Cl: ~12%).
Impurity profiling using spiked reference standards (e.g., unreacted pentylamine) is critical for pharmaceutical-grade synthesis .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer : Hydrochloride salts generally exhibit high solubility in polar solvents:
- Aqueous buffers : PBS (pH 7.4) or acetate (pH 4.5) for biological assays.
- Organic : DMSO (for stock solutions) or ethanol.
Stability testing should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the amino ester bond is a common degradation pathway; buffering at pH 5–6 minimizes decomposition .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural confirmation?
- Methodological Answer : Contradictions may arise from:
- Tautomerism : Dynamic NMR at variable temperatures (e.g., 25–60°C) to detect equilibrium shifts.
- Residual Solvents : Lyophilization or drying under vacuum to eliminate interference.
- Diastereomer Formation : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric synthesis is incomplete.
Cross-validation with FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and X-ray crystallography (for single crystals) provides additional confirmation .
Q. What strategies are effective for evaluating the compound’s bioactivity in receptor-binding assays?
- Methodological Answer : For GPCR or enzyme targets:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) and measure IC₅₀ values.
- Functional Assays : cAMP accumulation or calcium flux assays for agonism/antagonism.
Example: Analogous phenylalanine derivatives are tested in IL-6 or MMP3 inhibition assays using surface plasmon resonance (SPR) with TFGA electrodes . Dose-response curves (1 nM–100 µM) and Schild regression analysis differentiate competitive vs. non-competitive mechanisms.
Q. How can researchers address discrepancies in IC₅₀ values across different assay platforms?
- Methodological Answer : Common causes include:
- Protein Source Variations : Recombinant vs. native receptors (e.g., human serum vs. purified IL-6 ).
- Assay Conditions : Adjust buffer ionic strength (e.g., 150 mM NaCl) or ATP levels in kinase assays.
Normalize data using internal controls (e.g., reference inhibitors like SB-423562 ). Statistical tools like Bland-Altman plots quantify inter-assay variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
